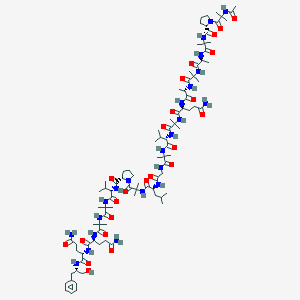
1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate reactions that yield products with unique structural features. For instance, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl] ethane in high yield was achieved through reactions involving 2-butyl-4-methylphenol, formaldehyde, and ethyleneamine, showcasing the complexity and specificity of synthesis methods for such compounds (Ji Shun-jun, 2010). These methodologies highlight the intricate steps and conditions necessary for the successful synthesis of 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one and related compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure and DFT study of 4-(3,5-Dimethylisoxazol-4-yl)Benzene-1,2-Diol revealed insights into the arrangement of molecules and their electronic properties, providing a foundation for understanding the molecular structure of 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one (Dan Long et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one are influenced by their unique structural elements. Studies such as the one on the synthesis, structural characterization, theoretical studies, and corrosion inhibition of a new pyrrole derivative highlight the potential chemical interactions and reactivity patterns that could be expected from 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one (Abdelhadi Louroubi et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds are crucial for their handling and application in various fields. Research on similar compounds provides insights into the physical characteristics that can be expected from 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one. For instance, the study of the crystal and molecular structure of tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)) reveals information about the crystalline structure, which can influence the physical properties of similar compounds (A. Baker et al., 1995).
Chemical Properties Analysis
Understanding the chemical properties of 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one involves exploring its reactivity, stability, and interactions with other substances. Studies on related compounds, such as the synthesis and reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten, provide valuable insights into the chemical behaviors that might be exhibited by 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one (Liang-Fu Tang et al., 1999).
Applications De Recherche Scientifique
Chemical Transformation and Synthesis
Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds have revealed insights into the mechanism of bond cleavage, which is crucial for understanding the degradation of lignin, a major component of plant biomass. This research has implications for the bio-refining and paper industries, where lignin's structural transformation is a critical process (T. Yokoyama, 2015).
Environmental and Health Implications
The review on novel brominated flame retardants (NBFRs) provides comprehensive data on their occurrence in indoor environments, consumer goods, and food. It underscores the environmental fate and potential health risks of these compounds, highlighting the need for research on their presence, implications, and optimized analytical methods (E. A. Zuiderveen et al., 2020).
Catalysis and Industrial Chemistry
The application of Yttria-Stabilized Zirconia (YSZ) in C1 chemistry reactions, such as synthesis gas, methane, and carbon dioxide transformations, is critically reviewed. This highlights the importance of finding efficient catalysts for industrial chemistry applications, potentially impacting the production of chemicals and fuels (A. Indarto et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,2-dimethyl-1,3-benzodioxol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(12)8-5-4-6-9-10(8)14-11(2,3)13-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWSQTBHDRRNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565805 | |
| Record name | 1-(2,2-Dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
CAS RN |
103931-17-5 | |
| Record name | 1-(2,2-Dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















